molecular formula C14H13FN2O3S B10972107 4-(2-fluorobenzenesulfonamido)-N-methylbenzamide

4-(2-fluorobenzenesulfonamido)-N-methylbenzamide

Cat. No.: B10972107
M. Wt: 308.33 g/mol
InChI Key: WCLBWBSPWZQEOL-UHFFFAOYSA-N
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Description

4-(2-fluorobenzenesulfonamido)-N-methylbenzamide is an organic compound that features a benzamide core with a fluorobenzenesulfonamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorobenzenesulfonamido)-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzenesulfonyl chloride with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorobenzenesulfonamido)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-fluorobenzenesulfonamido)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzenesulfonamido)-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-fluorobenzenesulfonamido)-N-methylbenzamide is unique due to the presence of both the fluorobenzenesulfonamido and N-methylbenzamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

4-[(2-fluorophenyl)sulfonylamino]-N-methylbenzamide

InChI

InChI=1S/C14H13FN2O3S/c1-16-14(18)10-6-8-11(9-7-10)17-21(19,20)13-5-3-2-4-12(13)15/h2-9,17H,1H3,(H,16,18)

InChI Key

WCLBWBSPWZQEOL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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